molecular formula C7H8N2O B1288178 3-(Pyrimidin-2-yl)propanal CAS No. 260441-07-4

3-(Pyrimidin-2-yl)propanal

Cat. No.: B1288178
CAS No.: 260441-07-4
M. Wt: 136.15 g/mol
InChI Key: MIOZFOYTBFZESE-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yl)propanal is a chemical compound belonging to the family of pyrimidine derivatives. Pyrimidine is a six-membered unsaturated ring compound composed of carbon and nitrogen atoms. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-2-yl)propanal typically involves the reaction of pyrimidine derivatives with appropriate aldehydes. One common method involves the use of 2-aminopyridine and ethyl acrylate as raw materials, with anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection, with oil bath heating to control the temperature between 120-160°C for 16-20 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrimidin-2-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of 3-(Pyrimidin-2-yl)propanoic acid.

    Reduction: Formation of 3-(Pyrimidin-2-yl)propanol.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

3-(Pyrimidin-2-yl)propanal has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-yl)propanal involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, pyrimidine derivatives have been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyridine ring instead of a propanal group.

    4-(Pyrimidin-2-yl)benzoyl derivatives: Similar biological activities but with different functional groups.

Uniqueness: 3-(Pyrimidin-2-yl)propanal is unique due to its specific aldehyde group, which allows it to undergo a variety of chemical reactions and form diverse derivatives. This versatility makes it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

3-pyrimidin-2-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOZFOYTBFZESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595991
Record name 3-(Pyrimidin-2-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260441-07-4
Record name 3-(Pyrimidin-2-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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